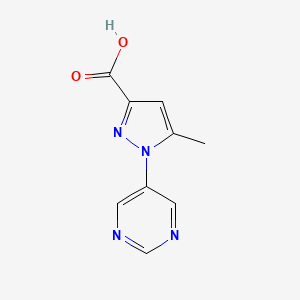

5-Methyl-1-(pyrimidin-5-yl)-1H-pyrazole-3-carboxylic acid

Description

5-Methyl-1-(pyrimidin-5-yl)-1H-pyrazole-3-carboxylic acid is a heterocyclic compound featuring a pyrazole core substituted with a methyl group at position 5 and a pyrimidin-5-yl moiety at position 1.

Properties

Molecular Formula |

C9H8N4O2 |

|---|---|

Molecular Weight |

204.19 g/mol |

IUPAC Name |

5-methyl-1-pyrimidin-5-ylpyrazole-3-carboxylic acid |

InChI |

InChI=1S/C9H8N4O2/c1-6-2-8(9(14)15)12-13(6)7-3-10-5-11-4-7/h2-5H,1H3,(H,14,15) |

InChI Key |

GINNLBOPZINMPD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NN1C2=CN=CN=C2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-1-(pyrimidin-5-yl)-1H-pyrazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-methyl-1H-pyrazole-3-carboxylic acid with pyrimidine-5-carbaldehyde under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium hydroxide, and the reaction mixture is heated to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis while maintaining product purity and yield .

Chemical Reactions Analysis

Functionalization Reactions

The carboxylic acid group in pyrazole-3-carboxylic acids undergoes diverse transformations:

Amidation

Reaction with amines (e.g., benzylamine, diamines) forms amides or fused heterocycles:

-

Example : Pyrazole-3-carboxylic acid reacts with 2,3-diaminopyridine to yield 3H-imidazo[4,5-b]pyridine derivatives via nucleophilic substitution and cyclization .

-

Biological Significance : Amide derivatives exhibit antiproliferative activity against cancer cell lines, highlighting therapeutic potential .

Esterification

Alcoholysis of the carboxylic acid group generates esters (e.g., methyl, ethyl) under mild conditions. For instance:

Characterization Methods

Key analytical techniques for reaction products include:

Biological Activity

While direct data for the target compound is limited, related pyrazole-3-carboxylic acid derivatives show:

-

Antiproliferative effects against liver, breast, and colon cancer cell lines via amide derivatives .

-

Potential target interactions with enzymes or receptors, though specific mechanisms remain under investigation .

Structural Comparisons

The target compound’s uniqueness lies in its pyrimidin-5-yl substituent , which distinguishes it from analogs like:

| Compound | Key Difference | CAS Number |

|---|---|---|

| 3-Methyl-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylic acid | Methyl position and pyrimidine attachment | 1104281-75-5 |

| 1-Methyl-1H-pyrazole-5-carboxylic acid | Simplified heterocyclic structure | 16034-46-1 |

Scientific Research Applications

5-Methyl-1-(pyrimidin-5-yl)-1H-pyrazole-3-carboxylic acid has several scientific research applications, including:

Chemistry: It serves as a versatile building block for the synthesis of complex heterocyclic compounds.

Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

Industry: The compound is used in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 5-Methyl-1-(pyrimidin-5-yl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby modulating biochemical pathways. For example, it may act as an inhibitor of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation .

Comparison with Similar Compounds

Key Structural Features:

- Pyrazole backbone : A five-membered aromatic ring with two adjacent nitrogen atoms.

- Substituents: Methyl group (C-5): Enhances lipophilicity and steric effects. Pyrimidin-5-yl group (N-1): Introduces hydrogen-bonding capabilities and π-π stacking interactions. Carboxylic acid (C-3): Facilitates salt formation and interactions with polar amino acids in biological targets.

The compound’s structural and functional analogs can be categorized based on substituent variations and biological activities. Below is a detailed comparison:

Structural Analogs and Substituent Effects

Key Observations :

- Replacement of pyrimidin-5-yl with pyridin-3-yl (as in ) alters hydrogen-bonding patterns and aromatic interactions.

- Furan-containing analogs () may exhibit different metabolic stability due to the oxygen atom.

Key Observations :

- Quinolin-2-yl-substituted pyrazoles () target ALK5, a kinase involved in fibrosis and cancer, but require further optimization for potency.

Comparison of Reactivity :

- Pyrimidin-5-yl groups may offer better regioselectivity in cyclization compared to bulkier substituents like quinolin-2-yl .

- Carboxylic acid derivatives (e.g., ) are often converted to amides or esters for improved bioavailability .

Physicochemical Properties

Key Observations :

- The pyrimidin-5-yl group increases hydrogen-bond acceptors, enhancing solubility in polar solvents.

- Ethyl-substituted analogs () exhibit higher lipophilicity, favoring passive diffusion across biological membranes.

Biological Activity

5-Methyl-1-(pyrimidin-5-yl)-1H-pyrazole-3-carboxylic acid (CAS No. 4188-12-9) is a pyrazole derivative that has garnered interest in medicinal chemistry due to its diverse biological activities, particularly in anticancer and anti-inflammatory applications. This article reviews recent findings on its biological activity, synthesis, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 5-Methyl-1-(pyrimidin-5-yl)-1H-pyrazole-3-carboxylic acid is with a molecular weight of approximately 204.19 g/mol. Its structure features a pyrazole ring substituted with a pyrimidine moiety, which is crucial for its biological interactions.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including 5-Methyl-1-(pyrimidin-5-yl)-1H-pyrazole-3-carboxylic acid. Research indicates that compounds with similar structures can inhibit the growth of various cancer cell lines, including:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MDA-MB-231 (Breast) | 12.50 | |

| HepG2 (Liver) | 26.00 | |

| A549 (Lung) | 49.85 | |

| HCT116 (Colon) | 0.07 |

These findings suggest that the compound may exhibit significant antiproliferative effects, particularly against liver and breast cancer cells.

The mechanism by which 5-Methyl-1-(pyrimidin-5-yl)-1H-pyrazole-3-carboxylic acid exerts its anticancer effects may involve the inhibition of specific kinases and induction of apoptosis in cancer cells. For instance, studies have shown that related pyrazole compounds can inhibit Aurora-A kinase, which is critical for cell cycle regulation, leading to decreased tumor growth and increased apoptosis in cancer cells .

Anti-inflammatory Activity

In addition to its anticancer properties, pyrazole derivatives have been evaluated for their anti-inflammatory effects. Some studies report that certain pyrazole compounds can selectively inhibit cyclooxygenase enzymes (COX), which are involved in the inflammatory response:

These findings indicate that 5-Methyl-1-(pyrimidin-5-yl)-1H-pyrazole-3-carboxylic acid may possess dual functionality as both an anticancer and anti-inflammatory agent.

Study on Anticancer Activity

A comprehensive study published in the Journal of Medicinal Chemistry assessed the anticancer activity of various pyrazole derivatives, including our compound of interest. The study utilized several cancer cell lines and reported significant growth inhibition at low micromolar concentrations. The investigation also included molecular docking studies that suggested a strong binding affinity to key targets involved in cancer progression .

In Vivo Studies

In vivo evaluations further support the potential of pyrazole derivatives as therapeutic agents. For instance, animal models treated with pyrazole compounds exhibited reduced tumor sizes and improved survival rates compared to control groups. These results underscore the need for further clinical investigations into the efficacy and safety of these compounds in human subjects .

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 5-Methyl-1-(pyrimidin-5-yl)-1H-pyrazole-3-carboxylic acid?

- Methodological Answer : The compound is typically synthesized via condensation reactions between pyrazole precursors and pyrimidine derivatives. For example, substituted pyrazole esters can react with pyrimidinyl amines under reflux conditions in anhydrous solvents like THF or DMF. Key steps include protecting group strategies (e.g., ethyl ester formation) and subsequent deprotection to yield the carboxylic acid moiety. Characterization via IR, , and mass spectrometry confirms structural integrity .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- IR Spectroscopy : Identifies functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm) .

- : Resolves aromatic protons (pyrimidinyl and pyrazole rings) and methyl groups. For example, the pyrimidine protons appear as distinct singlets in δ 8.5–9.0 ppm .

- Elemental Analysis : Validates purity (>95% by GC/HPLC) .

- Mass Spectrometry : Confirms molecular weight (e.g., ESI-MS for [M+H]) .

Q. How do solubility and stability properties influence experimental design?

- Methodological Answer : The compound’s limited solubility in aqueous buffers necessitates polar aprotic solvents (e.g., DMSO) for biological assays. Stability studies under varying pH (4–9) and temperature (4–25°C) recommend storage at –20°C in inert atmospheres to prevent hydrolysis of the carboxylic acid group .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of biologically active derivatives?

- Methodological Answer : Systematic substitution at the pyrimidine (e.g., halogenation) or pyrazole (e.g., methyl or phenyl groups) rings modulates target affinity. For instance, introducing electron-withdrawing groups on the pyrimidine enhances kinase inhibition, validated via enzymatic assays and molecular docking (e.g., binding to MST3 kinase) .

Q. What strategies improve synthetic yield and purity in large-scale preparations?

- Methodological Answer :

- Catalytic Optimization : Use Pd-catalyzed cross-coupling for pyrimidine attachment, improving regioselectivity .

- Purification : Reverse-phase HPLC with C18 columns resolves byproducts, achieving >97% purity .

- Solvent Selection : Anhydrous DMF minimizes side reactions during ester hydrolysis .

Q. How can contradictions in spectral data (e.g., NMR shifts) be resolved during characterization?

- Methodological Answer :

- Deuteration : Use deuterated solvents (e.g., DMSO-d) to eliminate solvent peaks overlapping with aromatic signals .

- 2D NMR (COSY, HSQC) : Assigns ambiguous proton-carbon correlations, particularly for overlapping pyrazole/pyrimidine signals .

- Comparative Analysis : Cross-reference with structurally analogous compounds (e.g., 1-methylpyrazole-3-carboxylic acid derivatives) to validate shifts .

Q. What computational approaches predict binding modes and selectivity for kinase targets?

- Methodological Answer :

- Molecular Docking (AutoDock Vina) : Simulates interactions with ATP-binding pockets, prioritizing derivatives with hydrogen bonds to hinge regions (e.g., Glu95 in MST3) .

- MD Simulations (GROMACS) : Assesses stability of ligand-protein complexes over 100 ns trajectories, filtering unstable binders .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activity across studies?

- Methodological Answer :

- Assay Standardization : Control for variables like ATP concentration (e.g., 10 µM vs. 100 µM) in kinase assays, which alter IC values .

- Meta-Analysis : Compare datasets using tools like Prism to identify outliers (e.g., anomalous anti-inflammatory activity due to endotoxin contamination) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.